N-(furan-2-ylmethyl)-1-methyl-4-{[(4-methylphenyl)carbonyl]amino}-1H-pyrazole-3-carboxamide
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Overview
Description
N-(2-FURYLMETHYL)-1-METHYL-4-[(4-METHYLBENZOYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a furylmethyl group, and a methylbenzoyl amide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-FURYLMETHYL)-1-METHYL-4-[(4-METHYLBENZOYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the furylmethyl group: This step involves the alkylation of the pyrazole ring with a furylmethyl halide in the presence of a base such as potassium carbonate.
Attachment of the methylbenzoyl amide group: This can be accomplished through the reaction of the intermediate compound with 4-methylbenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-(2-FURYLMETHYL)-1-METHYL-4-[(4-METHYLBENZOYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form a corresponding carboxylic acid.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form a dihydropyrazole derivative.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of a dihydropyrazole derivative.
Substitution: Formation of various substituted amides or thioamides.
Scientific Research Applications
N-(2-FURYLMETHYL)-1-METHYL-4-[(4-METHYLBENZOYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-FURYLMETHYL)-1-METHYL-4-[(4-METHYLBENZOYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(2-FURYLMETHYL)-1-METHYL-4-[(4-METHYLBENZOYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds to highlight its uniqueness:
N-(2-FURYLMETHYL)-2-[(4-METHYLBENZOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE: Similar structure but with a benzothiophene ring instead of a pyrazole ring.
N-(2-FURYLMETHYL)-2-[(2-METHYLBENZOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE: Similar structure but with a different substitution pattern on the benzoyl group.
Properties
Molecular Formula |
C18H18N4O3 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1-methyl-4-[(4-methylbenzoyl)amino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H18N4O3/c1-12-5-7-13(8-6-12)17(23)20-15-11-22(2)21-16(15)18(24)19-10-14-4-3-9-25-14/h3-9,11H,10H2,1-2H3,(H,19,24)(H,20,23) |
InChI Key |
LBPDWZOLXPFYND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CN(N=C2C(=O)NCC3=CC=CO3)C |
Origin of Product |
United States |
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